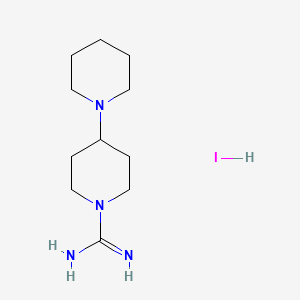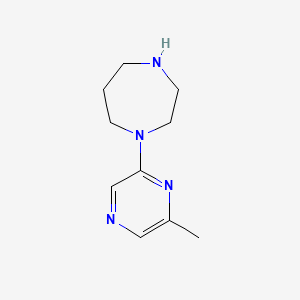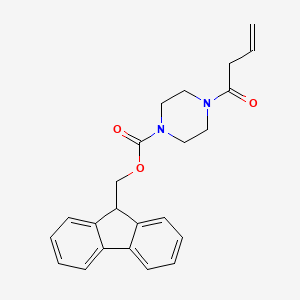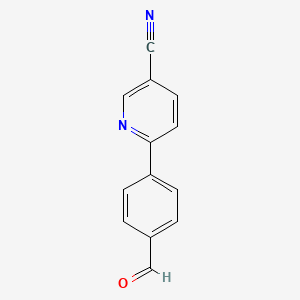![molecular formula C16H24N2O5S B1320587 Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate CAS No. 924869-23-8](/img/structure/B1320587.png)
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related pyrazole and pyrazine derivatives are discussed, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which are structurally related to the compound of interest, can be achieved through a sequential reaction involving pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine . This method demonstrates the potential for creating various polysubstituted ring-fused systems, which could be applicable to the synthesis of Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been characterized using spectroscopic methods and confirmed with single crystal X-ray diffraction studies . These methods are crucial for determining the 3D structure of the compound and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be present in the compound of interest.
Chemical Reactions Analysis
The reactivity of related pyrazole derivatives has been explored in various studies. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity under ultrasound irradiation, indicating that specific substitutions on the pyrazole ring can be achieved efficiently . This suggests that the compound may also undergo regioselective reactions, which could be used to modify its structure or introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from studies on similar compounds. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been analyzed using various spectroscopic techniques, and its molecular geometry and electronic structure have been calculated using density functional theory . These analyses provide valuable information on the stability of the compound, its intermolecular interactions, and its electronic properties, which are likely to be relevant to Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate as well.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate is involved in various synthetic processes and exhibits interesting chemical properties. For example, it is used in the synthesis of arylazopyrazole pyrimidone compounds, which are then evaluated for antimicrobial activities against bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Additionally, it is part of the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating its versatility in synthetic organic chemistry (Ashton & Doss, 1993).
Medicinal Chemistry and Pharmaceutical Research
This compound plays a significant role in medicinal chemistry. It's involved in the synthesis of various heterocyclic compounds like oxadiazoles, which have been tested for their antibacterial activity (Aghekyan et al., 2020). These findings indicate its potential utility in developing new antibacterial agents.
Advanced Material Science
In the field of material science, derivatives of this compound have been synthesized and studied for their structural properties. For instance, the synthesis and reactivity studies of related pyrazole-type compounds and benzodiazepines have been reported, which could have implications in material science (Ait‐Baziz et al., 2004).
Enzyme Inhibition Studies
It is also involved in the synthesis of compounds that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis. This suggests its potential application in the study of cholesterol-related diseases (Prugh et al., 1990).
Propiedades
IUPAC Name |
ethyl 4-[2-hydroxy-2-(4-methylsulfonylphenyl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-23-16(20)18-10-8-17(9-11-18)12-15(19)13-4-6-14(7-5-13)24(2,21)22/h4-7,15,19H,3,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGYENIHJOWWRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140090 |
Source


|
| Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924869-23-8 |
Source


|
| Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)





![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)